REACTION_CXSMILES
|
C[O:2][CH:3](OC)[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([O:18][CH3:19])=[CH:11][C:12]=2[C:14]([O:16][CH3:17])=[O:15])[CH:7]=[N:6]1.Cl>O1CCOCC1>[CH3:19][O:18][C:10]1[CH:9]=[C:8]2[C:13](=[C:12]([C:14]([O:16][CH3:17])=[O:15])[CH:11]=1)[N:5]([CH2:4][CH:3]=[O:2])[N:6]=[CH:7]2
|
Name
|
methyl 1-(2,2-dimethoxyethyl)-5-methoxy-1H-indazole-7-carboxylate
|
Quantity
|
161 mg
|
Type
|
reactant
|
Smiles
|
COC(CN1N=CC2=CC(=CC(=C12)C(=O)OC)OC)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=NN(C2=C(C1)C(=O)OC)CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |